3-benzoyl-8-methoxy-2H-chromen-2-one
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Overview
Description
3-benzoyl-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. These compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 3-benzoyl-8-methoxy-2H-chromen-2-one are parasites such as Leishmania (L.) amazonensis and L. (L.) infantum chagasi . These parasites are responsible for causing leishmaniasis, a neglected tropical disease .
Mode of Action
This compound interacts with these parasites, particularly in their amastigote form . The compound has shown to be as active as AMP B, a known antiparasitic drug .
Biochemical Pathways
The compound affects the production of reactive oxygen species in the parasites . Specifically, this compound has been observed to reduce the H2O2 concentration more than the control group in L. amazonensis promastigotes during the lag phase of proliferation .
Pharmacokinetics
infantum chagasi . This suggests that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the number of amastigotes from L. infantum chagasi to 1.31×10^6 and 4.09×10^4 in the spleen and liver, respectively . This indicates that the compound has a significant leishmanicidal activity.
Biochemical Analysis
Biochemical Properties
Similar coumarin compounds have shown interactions with various enzymes and proteins
Cellular Effects
Studies on similar coumarin compounds suggest potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-8-methoxy-2H-chromen-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3-acetyl-8-methoxy-2H-chromen-2-one with benzaldehyde in the presence of a base such as piperidine . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical substitution reactions involving aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted coumarins.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of fluorescent dyes and as a component in certain perfumes
Comparison with Similar Compounds
Similar Compounds
- 3-benzoyl-7-methoxy-2H-chromen-2-one
- 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one
- 3-(chloromethyl) coumarins
Uniqueness
3-benzoyl-8-methoxy-2H-chromen-2-one stands out due to its unique combination of benzoyl and methoxy groups, which contribute to its distinct chemical and biological properties. This compound exhibits higher selectivity and potency in certain biological assays compared to its analogs .
Properties
IUPAC Name |
3-benzoyl-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-20-14-9-5-8-12-10-13(17(19)21-16(12)14)15(18)11-6-3-2-4-7-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMULXKFGESYAEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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